2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group, a difluorocyclobutyl group, and a trifluoromethyl group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2-chloronicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Cyclobutylation: The difluorocyclobutyl group can be introduced through a cycloaddition reaction involving a suitable cyclobutene precursor.
Final Assembly: The final step involves the coupling of the difluorocyclobutyl group with the nicotinamide core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides with various functional groups.
Scientific Research Applications
2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:
- 2-Chloro-N-(3,3-difluorocyclobutyl)-5-methylpyridine-3-carboxamide
- 2-Chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)benzamide
These compounds share structural similarities but differ in the substitution patterns on the aromatic ring
Properties
IUPAC Name |
2-chloro-N-(3,3-difluorocyclobutyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF5N2O/c12-8-7(1-5(4-18-8)11(15,16)17)9(20)19-6-2-10(13,14)3-6/h1,4,6H,2-3H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHHIJMKMTNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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